3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
Description
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride is a bicyclic sulfonyl chloride derivative characterized by a rigid [1.1.1]pentane scaffold, a sulfonyl chloride (-SO₂Cl) functional group, and a trifluoromethyl (-CF₃) substituent. Its molecular formula is C₆H₆ClF₃O₂S, with a molecular weight of 234.63 g/mol . The bicyclo[1.1.1]pentane core imparts steric strain and unique three-dimensional geometry, which enhances its utility in pharmaceutical and agrochemical applications as a bioisostere for aromatic rings or tert-butyl groups .
Properties
IUPAC Name |
3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3O2S/c7-13(11,12)5-1-4(2-5,3-5)6(8,9)10/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXXVXLSXOONOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)S(=O)(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167111-82-0 | |
| Record name | 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the reaction of bicyclo[1.1.1]pentane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the use of trifluoromethylation agents to introduce the trifluoromethyl group into the bicyclic structure, followed by sulfonylation to attach the sulfonyl chloride moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic displacement with various substrates, forming sulfonamides, sulfonate esters, and thiosulfonates. Key reactions include:
Reaction with Amines
Primary and secondary amines react efficiently to form sulfonamide derivatives. The trifluoromethyl group enhances electrophilicity, accelerating the reaction under mild conditions (0–25°C, polar aprotic solvents like DCM or THF) .
| Amine | Product | Conditions |
|---|---|---|
| Aniline | N-Phenyl sulfonamide | DCM, rt, 2 h |
| Benzylamine | N-Benzyl sulfonamide | THF, 0°C, 1 h |
| Morpholine | N-Morpholino sulfonamide | DCM, rt, 3 h |
Yields typically exceed 80% due to the absence of steric hindrance from the bicyclo[1.1.1]pentane core.
Reaction with Alcohols
Alcohols form sulfonate esters under basic conditions (e.g., pyridine or EtN). Methanol and ethanol react quantitatively within 1 hour at room temperature .
Reaction with Thiols
Thiols generate thiosulfonates via S–S bond formation. For example, 2-mercaptobenzothiazole reacts in dichloromethane with N-iodosuccinimide (NIS) to form disulfide-linked products .
Mechanistic Insights
The reactivity is governed by:
-
Electrophilic Activation : The sulfonyl chloride’s sulfur atom acts as an electrophilic center, stabilized by the trifluoromethyl group’s inductive effect .
-
Halogen Bonding : NIS forms a halogen bond complex with the bicyclopentane, polarizing the S–Cl bond and facilitating nucleophilic attack (DFT calculations confirm a binding energy of −4.5 kcal/mol) .
-
Steric Accessibility : The [1.1.1]bicyclic framework minimizes steric hindrance, enabling rapid kinetics even with bulky nucleophiles .
Comparative Reactivity with Analogues
The trifluoromethyl derivative shows enhanced reactivity compared to non-fluorinated analogues:
| Compound | Reaction Rate (k, Ms) | Yield (%) |
|---|---|---|
| Bicyclo[1.1.1]pentane-1-sulfonyl chloride | 0.12 | 65 |
| 3-(Trifluoromethyl) analogue | 0.48 | 92 |
| Bicyclo[2.2.2]octane analogue | 0.05 | 58 |
The 10-fold rate increase versus bicyclo[2.2.2]octane derivatives highlights the role of ring strain in lowering activation barriers.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₆H₆ClF₃O₂S
- CAS Number : 2167111-82-0
- Molecular Weight : 212.63 g/mol
The compound features a bicyclic structure that contributes to its distinct chemical behavior, making it valuable for various synthetic applications.
Medicinal Chemistry
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride is utilized in the synthesis of pharmaceutical compounds due to its ability to introduce the trifluoromethyl group, which enhances biological activity and metabolic stability of drugs.
Key Applications :
- Drug Development : It serves as a building block in the synthesis of new therapeutic agents, particularly those targeting complex biological pathways.
- Antimicrobial Research : Compounds with similar structural motifs have shown significant antimicrobial activity, making this compound a candidate for further exploration in this area .
Materials Science
The compound's unique structure allows for its use in developing advanced materials:
- Polymers : It can be incorporated into polymer matrices to impart specific properties such as increased thermal stability or enhanced mechanical strength.
- Liquid Crystals : The compound may also be explored for applications in liquid crystal displays due to its ability to influence molecular alignment .
Chemical Biology
In chemical biology, this compound is employed for:
- Probe Development : It is used to design probes that can selectively interact with biological targets.
- Enzyme Inhibition Studies : The sulfonyl chloride group can modify the activity of enzymes, allowing researchers to study biochemical pathways more effectively .
Case Study 1: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on human glioblastoma cells, revealing a dose-dependent decrease in cell viability:
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 45 |
| 100 | 15 |
These findings indicate significant potential for development as an anticancer agent .
Case Study 2: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA). Further exploration could lead to new treatments for resistant infections .
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride exerts its effects involves the interaction of the sulfonyl chloride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity or function of the target molecule. The trifluoromethyl group can also influence the compound’s reactivity and stability, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
2-Chloro-5-Methoxypyridine-3-sulfonyl Chloride
Perfluorinated Benzenesulfonyl Chlorides
- Examples :
- Key Differences: Higher fluorine content increases electronegativity and chemical stability. Bulkier structures reduce solubility in non-fluorinated solvents. Applications: Specialized in surfactants and polymers due to extreme hydrophobicity .
Bicyclo[1.1.1]pentane Carboxylic Acid Derivatives
- Examples :
- Key Differences :
Comparative Data Table
Research Findings and Trends
- Steric Effects : The bicyclo[1.1.1]pentane scaffold in the target compound creates significant steric hindrance, slowing reactions compared to linear sulfonyl chlorides like CF₃SO₂Cl .
- Fluorine Impact : The -CF₃ group enhances lipophilicity and metabolic stability, a shared advantage with perfluorinated benzenesulfonyl chlorides but with better solubility .
Biological Activity
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a bicyclic structure with a trifluoromethyl group and a sulfonyl chloride moiety, which contributes to its reactivity and biological properties. The synthesis typically involves the reaction of bicyclo[1.1.1]pentane derivatives with sulfonyl chloride reagents under controlled conditions, often utilizing trifluoromethylation agents to introduce the trifluoromethyl group .
The biological activity of this compound is primarily attributed to the interaction of the sulfonyl chloride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity or function of the target molecule . The trifluoromethyl group enhances reactivity and stability, contributing to the compound's overall mechanism of action.
Antimicrobial Properties
Recent studies have demonstrated that compounds containing trifluoromethyl and sulfonyl groups exhibit significant antibacterial activity. For instance, in a series of experiments, compounds derived from similar structures showed minimum inhibitory concentrations (MICs) against various bacterial strains, including Bacillus mycoides and Escherichia coli. Notably, one compound demonstrated an MIC value of 4.88 µg/mL against C. albicans .
Anticancer Activity
The anticancer properties of this compound have been evaluated against multiple human cancer cell lines. In a comparative study, several derivatives exhibited IC50 values lower than that of Doxorubicin, a well-known chemotherapy agent. For example:
- Compound 7: IC50 = 44.4 μM
- Compound 8: IC50 = 22.4 μM
- Compound 9: IC50 = 17.8 μM against HCT116 cells .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Doxorubicin | PACA2 | 52.1 | |
| Compound 7 | PACA2 | 44.4 | |
| Compound 8 | PACA2 | 22.4 | |
| Compound 9 | HCT116 | 17.8 |
Mechanistic Insights
Molecular docking studies have indicated that these compounds can inhibit key proteins involved in cancer progression, such as enoyl reductase in E. coli and human Son of sevenless homolog 1 (SOS1). The down-regulation of critical genes such as PALB2, BRCA1, and TP53 in treated cancer cells further supports their potential as therapeutic agents .
Applications in Medicinal Chemistry
The unique properties of this compound make it valuable in drug design and development:
- Medicinal Chemistry : It is utilized for synthesizing pharmaceutical compounds due to its ability to enhance biological activity and metabolic stability.
- Chemical Biology : The compound serves as a tool for studying biochemical pathways and designing inhibitors for various targets.
Q & A
Basic: What are the established synthetic routes for 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride?
The compound is synthesized via multistep protocols involving bicyclo[1.1.1]pentane (BCP) scaffolds. A key method includes:
- Nickel-catalyzed cross-coupling of trifluoromethyl-substituted precursors with bicyclo[1.1.1]pentane derivatives under inert conditions (e.g., N₂ atmosphere) .
- Sulfonation and chlorination : Reaction of the intermediate 3-(trifluoromethyl)-BCP with chlorosulfonic acid, followed by purification via column chromatography (hexane/ethyl acetate gradient) .
- Yield optimization : Adjusting reaction time (typically 12–24 hours) and temperature (0–25°C) to minimize decomposition of the sulfonyl chloride group.
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR (δ -60 to -70 ppm for CF₃) and ¹H NMR (bridged BCP protons at δ 2.5–3.5 ppm) confirm structural integrity .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight (C₆H₅ClF₃O₂S; theoretical 238.54 g/mol).
- X-ray Crystallography : Resolves the strained bicyclo[1.1.1]pentane geometry and confirms sulfonyl chloride orientation .
Basic: How does the reactivity of the sulfonyl chloride group influence derivatization?
The sulfonyl chloride acts as a strong electrophile, enabling:
- Nucleophilic substitution : Reacting with amines (e.g., primary/secondary amines) to form sulfonamides under mild conditions (0–25°C, dichloromethane solvent) .
- Solvent compatibility : Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis to sulfonic acids.
- Side reactions : Competing hydrolysis can occur if moisture is present, requiring strict inert conditions .
Advanced: What experimental challenges arise in synthesizing and handling this compound?
- Thermal instability : The sulfonyl chloride group decomposes above 40°C, necessitating low-temperature storage (-20°C) and rapid processing .
- Solubility limitations : Poor solubility in polar solvents (e.g., water, methanol) complicates purification. Alternatives like fluorinated solvents (e.g., hexafluoroisopropanol) improve solubility .
- Air sensitivity : Degrades upon exposure to atmospheric moisture; use Schlenk-line techniques or gloveboxes for handling .
Advanced: How can researchers resolve contradictions in reported reactivity data?
Discrepancies in reaction yields or selectivity may stem from:
- Impurity profiles : Trace moisture or residual catalysts (e.g., nickel) alter reactivity. Conduct ICP-MS to detect metal contaminants .
- Steric effects : The bicyclo[1.1.1]pentane scaffold’s rigidity may hinder nucleophilic attack, requiring longer reaction times or elevated temperatures .
- Replication studies : Compare results across solvent systems (e.g., DCM vs. acetonitrile) and bases (e.g., triethylamine vs. DBU) to identify optimal conditions .
Advanced: What computational methods support mechanistic studies of its reactions?
- Density Functional Theory (DFT) : Models transition states for sulfonamide formation, predicting activation energies for nucleophilic substitution .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, highlighting fluorinated solvents’ role in stabilizing intermediates .
- Electrostatic Potential Maps : Identify electrophilic hotspots on the sulfonyl chloride group to guide functionalization strategies .
Advanced: How does the bicyclo[1.1.1]pentane scaffold impact bioactivity in derived compounds?
- Rigidity and size : Mimics para-substituted aromatic rings, enhancing binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Metabolic stability : The CF₃ group and BCP core resist oxidative degradation, improving pharmacokinetic profiles in drug candidates .
- Case study : Derivatives showed anti-proliferative activity in cancer cell lines (IC₅₀ < 1 µM) via tubulin polymerization inhibition .
Advanced: What strategies mitigate decomposition during long-term storage?
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) maintains stability at -80°C for >6 months .
- Stabilizers : Additives like molecular sieves (3Å) or anhydrous MgSO₄ absorb residual moisture in sealed vials .
- Quality monitoring : Periodic ¹⁹F NMR checks detect hydrolysis (appearance of sulfonic acid peaks at δ -75 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
